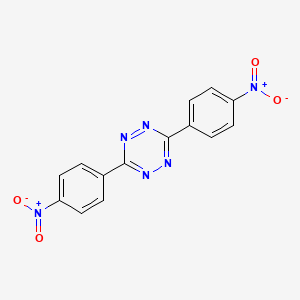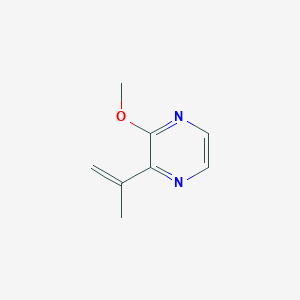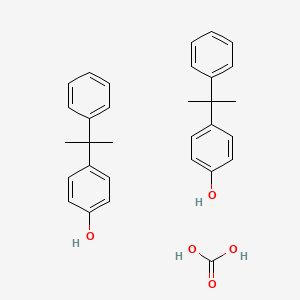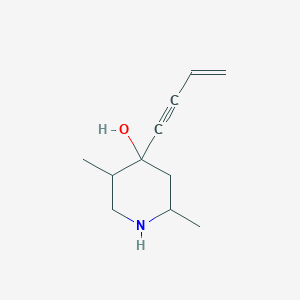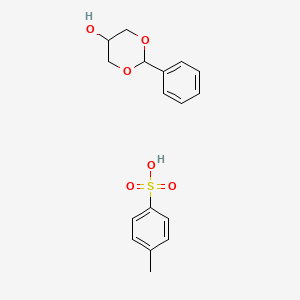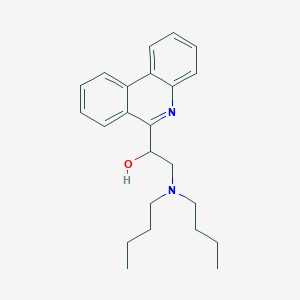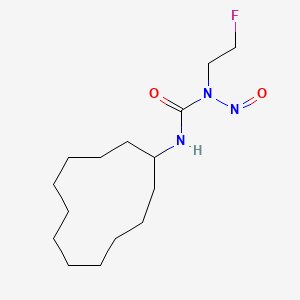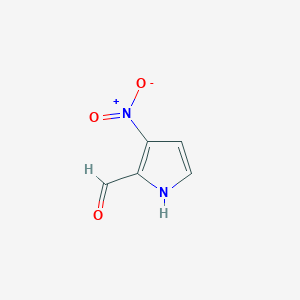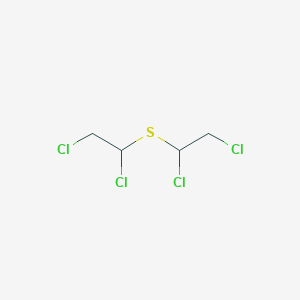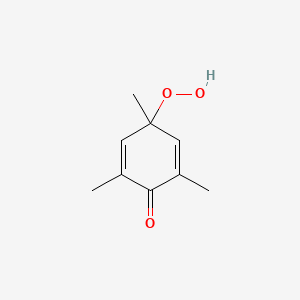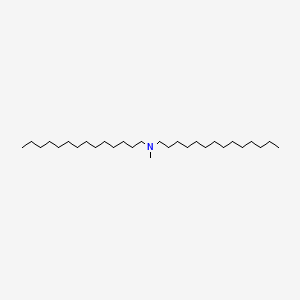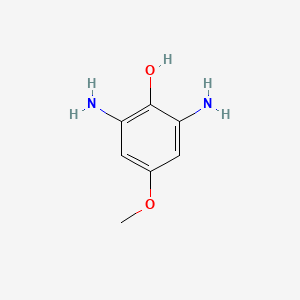
2,6-Diamino-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-4-methoxyphenol is an organic compound with the molecular formula C7H10N2O2 It is a derivative of phenol, characterized by the presence of two amino groups at the 2 and 6 positions and a methoxy group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-4-methoxyphenol typically involves the nitration of 4-methoxyphenol followed by reduction. The nitration process introduces nitro groups at the 2 and 6 positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The amino groups in this compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amino derivatives.
Substitution: Substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-4-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Diamino-4-methoxyphenol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Vergleich Mit ähnlichen Verbindungen
2,6-Diamino-4-chlorophenol: Similar structure but with a chlorine atom instead of a methoxy group.
2,6-Diamino-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2,6-Diamino-4-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 2,6-Diamino-4-methoxyphenol is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
38213-77-3 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2,6-diamino-4-methoxyphenol |
InChI |
InChI=1S/C7H10N2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,8-9H2,1H3 |
InChI-Schlüssel |
LWGIZTUTVMVWBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)N)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


